Picrotoxinin

Description

This compound has been reported in Anamirta cocculus and Picrodendron baccatum with data available.

toxic component of PICROTOXIN; structure; noncompetitive antagonist of ionotropic GABA-A receptors

Properties

IUPAC Name |

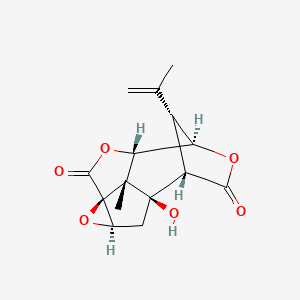

(1R,3R,5S,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8-,9-,10-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMZUZSSNYHVCU-YKWPQBAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074311 | |

| Record name | Picrotoxinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17617-45-7 | |

| Record name | (-)-Picrotoxinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrotoxinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrotoxinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picrotoxinin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICROTOXININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K011NUF0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Picrotoxinin's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrotoxin, a non-competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor, has long been a pivotal tool in neuroscience research. Its active component, picrotoxinin, elicits a convulsant effect by inhibiting the primary mediator of rapid inhibitory neurotransmission in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with GABAa receptors, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

This compound acts as a non-competitive channel blocker, physically obstructing the GABAa receptor's chloride ionophore rather than competing with GABA at its binding site.[1][3] This allosteric modulation provides a unique avenue for studying the conformational changes and gating mechanisms of the receptor.[2][4] Understanding the precise nature of this interaction is crucial for the development of novel therapeutics targeting the GABAergic system.

Quantitative Analysis of this compound-GABAa Receptor Interaction

The inhibitory potency of this compound on GABAa receptors has been quantified across various receptor subunit compositions and experimental conditions. The following tables summarize key quantitative data from the literature.

| Receptor Subtype | Ligand | IC50 (μM) | Experimental System | Reference |

| α1β2γ2L | This compound | 1.15 | Recombinant HEK293 cells | [5] |

| α1β2γ2L (in the presence of EC5 GABA) | This compound | 0.14 - 0.55 | Recombinant HEK293 cells | [5] |

| α5β3γ2 | Picrotoxin | 2.2 | Recombinant HEK 293 cells (QPatch) | [6] |

| GABAρ1 | Picrotoxin | 0.6 ± 0.1 | Xenopus oocytes | [7] |

| 5-HT3A | Picrotoxin | ~30 | HEK293 cells | [8] |

| Parameter | Value | Conditions | Experimental System | Reference |

| Recovery time constant (τrec) after 50 µM PTX block | 20.2 min | 5 µM GABA (EC30) | Isolated rat Purkinje neurons | [9] |

| τrec with 1 µM Allopregnanolone | 2.4 min | 5 µM GABA (EC30) | Isolated rat Purkinje neurons | [9] |

| τrec with 0.5 µM Zolpidem | 5.6 min | 5 µM GABA (EC30) | Isolated rat Purkinje neurons | [9] |

| τrec with 20 µM GABA | 3.3 min | Isolated rat Purkinje neurons | [9] | |

| Apparent dissociation constant (KI) for the closed-channel form | 718 ± 252 μM | Rat R1β2γ2L GABAA receptor | [10] | |

| Channel-closing rate constant (kcl) in the presence of picrotoxin | Increased ~4-fold | Rat R1β2γ2L GABAA receptor | [10] | |

| Channel-opening rate constant (kop) in the presence of picrotoxin | Essentially unaffected | Rat R1β2γ2L GABAA receptor | [10] |

Core Signaling and Interaction Pathways

The interaction of this compound with the GABAa receptor is a multi-step process involving binding within the transmembrane pore and subsequent allosteric modulation of channel gating.

Caption: this compound's non-competitive antagonism of the GABAa receptor.

This compound binds to a site within the transmembrane pore of the GABAa receptor, which is distinct from the agonist binding site for GABA.[2][4] This binding event is thought to occur preferentially when the channel is in an open or agonist-bound state.[11] The presence of this compound within the pore physically obstructs the flow of chloride ions and allosterically stabilizes a closed or desensitized state of the receptor, thereby reducing the frequency of channel openings.[1][3][11]

Experimental Methodologies

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques.

Electrophysiological Recordings

Whole-Cell Patch-Clamp: This technique is used to record the total ionic current passing through all GABAa receptors on a cell's membrane.

Caption: Workflow for whole-cell patch-clamp experiments.

In a typical experiment, a baseline GABA-evoked current is established. This compound is then introduced into the extracellular solution, and the resulting inhibition of the GABA current is measured.[11][12] This method allows for the determination of IC50 values and the study of the kinetics of block and unblock.[12]

Single-Channel Recording (Outside-Out Patch): This high-resolution technique allows for the observation of the opening and closing of individual GABAa receptor channels.

By isolating a small patch of membrane containing one or more GABAa receptors, researchers can directly measure the effect of this compound on single-channel conductance, open probability, and mean open time.[11] Studies using this method have shown that this compound reduces the frequency of channel openings without altering the single-channel conductance.[11]

Radioligand Binding Assays

These assays are used to study the binding of radiolabeled ligands to the GABAa receptor.

Caption: Protocol for a competitive radioligand binding assay.

By using radiolabeled picrotoxin derivatives like [3H]dihydrothis compound, it is possible to directly characterize the this compound binding site on the GABAa receptor.[4][13][14] Competition binding assays, where a constant concentration of radioligand is co-incubated with varying concentrations of unlabeled this compound or other compounds, are used to determine the binding affinity (Ki) of these compounds for the this compound site.[14]

Site-Directed Mutagenesis

This molecular biology technique is employed to identify specific amino acid residues within the GABAa receptor that are critical for this compound binding and action.

By systematically mutating residues in the transmembrane domains, particularly the second transmembrane domain (TM2) that lines the ion pore, researchers have pinpointed key threonine and valine residues that are essential for this compound sensitivity.[15][16][17] For example, mutating the threonine at the 6' position of the TM2 domain to a phenylalanine has been shown to abolish picrotoxin sensitivity.[15] These studies provide strong evidence that this compound binds within the channel pore.[15][16][17][18]

Conclusion

The mechanism of action of this compound on GABAa receptors is characterized by its non-competitive binding to a site within the ion channel pore, leading to allosteric inhibition of channel function. This is manifested as a reduction in the frequency of channel openings and a stabilization of the closed or desensitized state of the receptor. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding this complex interaction. Further research into the structural basis of this compound binding and its influence on receptor dynamics will continue to be invaluable for the design of novel allosteric modulators of GABAa receptors with therapeutic potential.

References

- 1. Picrotoxin - Wikipedia [en.wikipedia.org]

- 2. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sophion.com [sophion.com]

- 7. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Factors promoting the release of picrotoxin from the trap in the GABA(A) receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by picrotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The this compound binding site and its relationship to the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stoichiometry of a pore mutation that abolishes picrotoxin-mediated antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Xu M et al. (1995), Interaction of picrotoxin with GABAA receptor c... - Paper [echinobase.org]

- 17. Interaction of picrotoxin with GABAA receptor channel-lining residues probed in cysteine mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of picrotoxin with GABAA receptor channel-lining residues probed in cysteine mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Bitter Truth: A Technical Guide to the History, Discovery, and Analysis of Picrotoxinin from Anamirta cocculus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrotoxinin, a potent neurotoxin isolated from the seeds of Anamirta cocculus, has a long and storied history, from its use as a fish poison to its role as a pivotal tool in neuroscience research. This technical guide provides an in-depth exploration of the history, discovery, and chemical characterization of this compound. It details the initial isolation of its parent compound, picrotoxin, the subsequent separation of its active and inactive components, and the elucidation of its complex molecular structure. Furthermore, this document outlines the seminal total synthesis of this compound and describes its mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor. Quantitative data are presented in tabular format for easy reference, and key experimental methodologies are described in detail. Visual diagrams generated using the DOT language illustrate critical workflows and the compound's signaling pathway, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: A Historical Perspective

The journey of this compound begins with the plant Anamirta cocculus, a climbing vine native to Southeast Asia and India. For centuries, indigenous populations utilized the plant's berries, known as "fishberries," for their paralytic effects on fish, making them easy to catch.[1] This potent biological activity eventually captured the attention of Western scientists.

In 1812, the French pharmacist and chemist Pierre François Guillaume Boullay was the first to isolate a crystalline substance from the seeds of Anamirta cocculus, which he named "picrotoxin" from the Greek words "picros" (bitter) and "toxikon" (poison), a nod to its intensely bitter taste and toxic properties.[2][3] It would be much later, in the late 19th century, that researchers discovered picrotoxin was not a single compound but an equimolar mixture of two distinct molecules: the biologically active This compound and the less active picrotin .[4]

The complex and highly oxygenated structure of this compound presented a significant challenge to chemists of the era. Its true molecular architecture was not fully elucidated until the mid-20th century through degradative studies and was ultimately confirmed by X-ray crystallography. The first total synthesis of this intricate molecule was a landmark achievement in organic chemistry, accomplished by E.J. Corey and H.L. Pearce in 1979.[5]

Today, this compound is primarily used as a research tool to study the GABAergic system. Its specific and potent antagonism of GABA-A receptors has been instrumental in characterizing the function of these crucial inhibitory neurotransmitter receptors in the central nervous system.[2]

Physicochemical and Pharmacological Properties of this compound

This section summarizes the key quantitative data for this compound and its parent compound, picrotoxin.

Table 1: Physicochemical Properties

| Property | This compound | Picrotoxin |

| Molecular Formula | C₁₅H₁₆O₆ | C₃₀H₃₄O₁₃ |

| Molecular Weight | 292.28 g/mol [6] | 602.59 g/mol [1] |

| Melting Point | 200-204 °C[2] | 200-204 °C[1][2] |

| Appearance | White to light yellow powder or crystals[2] | White to light yellow powder or crystals[2] |

| Specific Rotation [α]D | Not available | -29.3° (c=4, absolute ethanol, 16 °C) |

Table 2: Solubility Data

| Solvent | This compound | Picrotoxin |

| Water | Sparingly soluble | 1 g in 350 mL |

| Boiling Water | Soluble | 1 g in 5 mL |

| Ethanol (95%) | Soluble | 1 g in 13.5 mL |

| Boiling Ethanol | Readily soluble | 1 g in 3 mL |

| DMSO | Soluble | Soluble |

| Dimethylformamide (DMF) | Soluble | Soluble |

Table 3: Toxicological Data

| Parameter | Value | Species/Route |

| LD₅₀ (Picrotoxin) | 1.99 mg/kg | Rat, Intraperitoneal |

| 1.6 mg/kg | Rat, Intravenous | |

| 2.88 mg/kg | Rat, Subcutaneous | |

| 15 mg/kg | Mouse, Oral | |

| LDLo (Picrotoxin) | 0.357 mg/kg | Human, Oral |

Table 4: Pharmacological Data

| Parameter | Value | Receptor/Assay |

| IC₅₀ (Picrotoxin) | 240 nM | GABA-A Receptor |

| 1.7 µM | ³⁵S-TBPS binding to Cl⁻ channel |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the history and discovery of this compound.

Historical Isolation of Picrotoxin (Boullay, 1812) - A Reconstruction

Objective: To isolate the crystalline active principle from the seeds of Anamirta cocculus.

Materials:

-

Dried seeds of Anamirta cocculus

-

Ethanol (or another suitable alcohol)

-

Water

-

Charcoal (for decolorization)

-

Filtration apparatus (e.g., linen or paper filters)

-

Evaporation apparatus (e.g., a water bath for gentle heating)

Procedure:

-

Grinding: The dried seeds of Anamirta cocculus were finely ground to a powder to increase the surface area for extraction.

-

Extraction: The powdered seeds were then subjected to extraction with a solvent, most likely ethanol, by maceration or percolation. This process would have been repeated several times to ensure as complete an extraction as possible.

-

Filtration: The resulting alcoholic extract was filtered to remove the solid plant material.

-

Concentration: The filtrate was then concentrated by evaporation, likely over a water bath to avoid excessive heat which could degrade the active compound. This would have yielded a concentrated, crude extract.

-

Purification: The crude extract, likely colored and containing various impurities, would then be redissolved in hot water. At this stage, charcoal may have been added to the hot aqueous solution to decolorize it by adsorbing colored impurities.

-

Crystallization: The hot, decolorized aqueous solution was then filtered to remove the charcoal and any other insoluble matter. The clear filtrate was allowed to cool slowly. As the solution cooled, the solubility of picrotoxin would decrease, leading to the formation of crystals.

-

Isolation and Drying: The resulting crystals of picrotoxin were then collected by filtration and washed with a small amount of cold water to remove any remaining soluble impurities. The crystals were then dried.

Separation of this compound and Picrotin

The separation of this compound and picrotin from the picrotoxin mixture can be achieved by fractional crystallization or chromatographic methods. A general laboratory-scale procedure using column chromatography is described below.

Objective: To separate this compound and picrotin from a picrotoxin mixture.

Materials:

-

Picrotoxin

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization (if applicable) or a suitable staining reagent

-

Rotary evaporator

Procedure:

-

Column Preparation: A chromatography column is packed with silica gel slurried in a non-polar solvent (e.g., chloroform).

-

Sample Loading: The picrotoxin mixture is dissolved in a minimal amount of the solvent system and carefully loaded onto the top of the silica gel column.

-

Elution: The column is then eluted with a solvent system of increasing polarity. A typical gradient might start with pure chloroform and gradually increase the percentage of methanol.

-

Fraction Collection: The eluate is collected in a series of fractions using a fraction collector.

-

Monitoring the Separation: The separation is monitored by thin-layer chromatography (TLC). Small aliquots from each fraction are spotted onto a TLC plate, which is then developed in a suitable solvent system. The separated spots of this compound and picrotin can be visualized under a UV lamp or by using a staining reagent.

-

Pooling and Concentration: Fractions containing pure this compound and pure picrotin, as determined by TLC, are pooled separately.

-

Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator to yield the purified compounds.

Structural Elucidation by X-ray Crystallography - A General Protocol

The definitive three-dimensional structure of this compound was determined by X-ray crystallography. The following is a generalized protocol for such an experiment.

Objective: To determine the three-dimensional molecular structure of this compound using single-crystal X-ray diffraction.

Materials:

-

Purified this compound

-

A suitable solvent or solvent mixture for crystallization (e.g., ethanol, acetone, water)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscope

-

Cryo-protectant (if necessary)

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystallization:

-

A highly purified sample of this compound is dissolved in a suitable solvent to create a supersaturated solution.

-

This solution is then used to set up crystallization trials. A common method is vapor diffusion, where a drop of the protein solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

-

The crystallization plates are incubated under controlled conditions (e.g., constant temperature) to allow for the slow growth of single crystals.

-

-

Crystal Mounting:

-

Once suitable single crystals have grown, a well-formed crystal is carefully selected under a microscope.

-

The crystal is mounted on a goniometer head, often after being coated in a cryo-protectant to prevent damage from the X-ray beam.

-

-

Data Collection:

-

The mounted crystal is placed in the X-ray beam of a diffractometer.

-

The crystal is rotated in the beam, and the diffraction pattern of X-rays is recorded by a detector. A complete dataset consists of hundreds of diffraction images taken at different crystal orientations.

-

-

Data Processing:

-

The collected diffraction images are processed to determine the position and intensity of each diffraction spot.

-

This information is used to determine the unit cell dimensions and the space group of the crystal.

-

-

Structure Solution and Refinement:

-

The processed data are used to solve the "phase problem" and generate an initial electron density map of the molecule.

-

A molecular model of this compound is then built into the electron density map.

-

The model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

-

Structure Validation:

-

The final refined structure is validated to ensure its quality and to check for any errors in the model.

-

Total Synthesis of (-)-Picrotoxinin (Corey and Pearce, 1979) - An Overview

The first total synthesis of (-)-picrotoxinin by E.J. Corey and H.L. Pearce in 1979 was a landmark in the field of organic synthesis. A detailed step-by-step reproduction of the entire synthesis is beyond the scope of this guide; however, a high-level overview of their strategy is presented. The synthesis commenced from the readily available chiral starting material, (-)-carvone.

Key Strategic Steps:

-

Construction of the Hydrindane Core: The synthesis began with the elaboration of (-)-carvone to construct the cis-fused hydrindane ring system that forms the core of the this compound molecule.

-

Introduction of Oxygen Functionalities: A series of stereocontrolled reactions were employed to introduce the numerous oxygen-containing functional groups at the correct positions and with the correct stereochemistry.

-

Lactone Ring Formation: A key and challenging step in the synthesis was the formation of the two γ-lactone rings present in the this compound structure.

-

Final Functional Group Manipulations: The synthesis concluded with the necessary adjustments to the functional groups to arrive at the final target molecule, (-)-picrotoxinin.

This synthesis was notable for its elegance and the high degree of stereocontrol achieved throughout the multi-step sequence.

Mechanism of Action: GABA-A Receptor Antagonism

This compound exerts its potent neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect in the central nervous system.

This compound does not bind to the same site as GABA. Instead, it binds to a distinct site within the pore of the chloride ion channel.[2] By binding within the channel, this compound physically blocks the flow of chloride ions, even when GABA is bound to the receptor. This prevents the inhibitory action of GABA, leading to a state of neuronal hyperexcitability, which manifests as convulsions and, at higher doses, respiratory failure.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: A simplified workflow for the isolation, separation, and structural analysis of this compound.

Caption: The signaling pathway of the GABA-A receptor and its inhibition by this compound.

Conclusion

This compound, a fascinating and complex natural product from Anamirta cocculus, has played a significant role in the advancement of both chemistry and neuroscience. From its historical isolation to its intricate total synthesis, the study of this compound has pushed the boundaries of scientific endeavor. Its well-characterized mechanism of action as a potent and specific antagonist of the GABA-A receptor continues to make it an invaluable tool for researchers seeking to understand the complexities of neurotransmission. This technical guide has provided a comprehensive overview of the history, discovery, and chemical biology of this compound, offering a valuable resource for scientists and professionals in related fields. The detailed data and protocols herein serve as a foundation for future research and development efforts that may harness the unique properties of this remarkable molecule.

References

- 1. pnas.org [pnas.org]

- 2. Picrotoxin - Wikipedia [en.wikipedia.org]

- 3. The this compound binding site and its relationship to the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Picrotoxinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrotoxinin is a potent convulsant neurotoxin that has been a subject of significant interest in the fields of chemistry and pharmacology for over a century.[1][2] It is the biologically active component of picrotoxin, a natural product isolated from the berries of the Anamirta cocculus plant.[1][2] this compound's complex, highly oxidized, and stereochemically dense structure has presented a formidable challenge to synthetic chemists, making it a benchmark target for the development of new synthetic methodologies. Its primary pharmacological action as a non-competitive antagonist of the GABA-A receptor chloride channel provides a crucial tool for studying the central nervous system. This technical guide provides a comprehensive overview of the chemical structure of this compound and details the key total syntheses developed to date.

Chemical Structure of this compound

This compound ((-)-picrotoxinin) is a sesquiterpenoid of the picrotoxane family.[1] Its rigid, cage-like structure is characterized by a highly oxygenated and stereochemically complex framework.

Systematic Name (IUPAC): (1aR,2aR,3S,6R,6aS,8aS,8bR,9R)-hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)-3,6-methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione

Key Structural Features:

-

Polycyclic Core: A complex, cage-like structure featuring a cis-fused hydrindane core.

-

Multiple Stereocenters: Eight contiguous stereocenters, including a quaternary carbon, contributing to its significant chirality.

-

Oxygenated Functionalities: The structure is heavily decorated with oxygen-containing functional groups, including two γ-lactones, a tertiary alcohol, and an epoxide.

The intricate three-dimensional arrangement of these features is crucial for its biological activity.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₆ | |

| Molecular Weight | 292.28 g/mol | |

| CAS Number | 17617-45-7 | |

| Appearance | White crystalline solid | |

| Melting Point | 203-204 °C | |

| Optical Rotation | [α]D -6.5° (c 1.0, acetone) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.25 (s, 1H), 5.15 (s, 1H), 5.02 (s, 1H), 4.95 (d, J=3.2 Hz, 1H), 3.62 (d, J=3.2 Hz, 1H), 3.33 (d, J=12.8 Hz, 1H), 3.18 (s, 1H), 2.98 (d, J=4.8 Hz, 1H), 2.15-2.05 (m, 2H), 1.85 (s, 3H), 1.25 (s, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 178.9, 175.8, 141.2, 114.8, 83.5, 81.9, 79.8, 62.1, 59.8, 50.1, 46.8, 44.5, 36.2, 21.9, 15.6 |

Total Synthesis of this compound

The total synthesis of this compound has been a significant endeavor in organic chemistry, with several research groups developing unique and elegant strategies. A common feature among many of these syntheses is the use of (-)-carvone as a chiral starting material, leveraging its existing stereochemistry to build the complex core of the target molecule.[1]

The Corey Synthesis (1979)

The first total synthesis of this compound was reported by E.J. Corey and H.L. Pearce in 1979.[1][3] This landmark achievement established a foundation for future synthetic efforts.

Key Features:

-

Starting Material: (-)-Carvone.

-

Key Transformation: A one-pot cyclization to form both γ-lactone rings.[1]

Synthetic Workflow Overview:

Figure 1: High-level overview of the Corey synthesis of (-)-picrotoxinin.

Experimental Protocol: One-pot Lactonization

A solution of the seco-acid intermediate in tetrahydrofuran is treated with N,N'-carbonyldiimidazole to activate the carboxylic acid. Subsequent addition of a mild base promotes the tandem intramolecular Michael addition and lactonization to furnish the two γ-lactone rings of this compound in a single operation.

The Yamada Synthesis (1984)

Yamada and coworkers developed a distinct approach that commenced from an achiral cyclohexenone derivative.[1][4]

Key Features:

-

Starting Material: Achiral cyclohexenone.

-

Key Transformation: A novel bridgehead oxidation via enolate formation followed by oxidation of the α-carbon.[1]

The Yoshikoshi Synthesis (1989)

The Yoshikoshi group's synthesis also started from a carvone analog and featured a 31-step sequence.[1]

Key Features:

-

Starting Material: Carvone analog.

-

Key Strategy: Retention of an internal cyclic olefin to facilitate a syn-dihydroxylation, providing handles for the subsequent lactone ring closures.[1]

The Trost Synthesis (1996, 1999)

Barry Trost's group introduced a palladium-catalyzed strategy to access the picrotoxane skeleton.[1][5][6]

Key Features:

-

Key Transformation: A palladium-catalyzed Alder-ene type cycloisomerization to rapidly assemble the core structure.[1]

-

Divergent Synthesis: The strategy allowed for the synthesis of other picrotoxane natural products from a common intermediate.[1]

Reaction Scheme: Trost's Pd-catalyzed Cycloisomerization

Figure 2: Key palladium-catalyzed cycloisomerization in the Trost synthesis.

The Shenvi Synthesis (2020)

A recent and highly efficient total synthesis was reported by the Shenvi group.[7] This concise and stereocontrolled route highlights modern synthetic innovations.

Key Features:

-

Starting Material: Dimethyl carvone.[7]

-

Key Transformation: A late-stage oxidative C-C demethylation to form the final lactone ring, a novel strategy in the context of total synthesis.[1][7]

Synthetic Strategy of the Shenvi Group:

The synthesis begins with dimethyl carvone and proceeds through an aldol reaction and cyclization to form a key tricyclic intermediate. A series of carefully orchestrated oxidation steps, including an innovative Suarez fragmentation and a final oxidative C-C bond cleavage, are employed to remove a superfluous methyl group and install the requisite functionalities of this compound.[7]

Experimental Protocol: Oxidative C-C Demethylation (Shenvi Synthesis)

The late-stage intermediate, possessing an additional methyl group, is subjected to a sequence of oxidative reactions. Iodination followed by oxidation with trifluoromethyl methyl dioxirane leads to a lactol. A subsequent Suarez fragmentation and free-radical reduction followed by transesterification removes the unwanted methyl group and sets the stage for the final lactone formation.[7]

Quantitative Data from the Shenvi Synthesis:

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Aldol Reaction & Dehydration | 1. NaHMDS, MgCl₂, methyl-2-oxobutanoate, THF, -78 °C; 2. SOCl₂, Pyridine, 0 °C | 65 (over 2 steps) |

| 2 | Cyclization | KHMDS, THF, 0 °C | 90 |

| 3 | Epoxidation | m-CPBA, CH₂Cl₂, 0 °C | 85 |

| 4 | Osmylation | OsO₄ (cat.), NMO, acetone/H₂O | 75 |

| 5 | Oxidative Demethylation Sequence | 1. I₂, AgOAc, CH₂Cl₂; 2. TFDO; 3. Bu₃SnH, AIBN; 4. Pb(OAc)₄, I₂, CaCO₃ | ~20 (over 4 steps) |

| 6 | Reduction | Zn, NH₄Cl, EtOH, reflux | 80 |

Conclusion

The chemical synthesis of this compound has been a fertile ground for the development and showcase of synthetic strategy and methodology over the past four decades. From the pioneering work of Corey to the modern and efficient approach by Shenvi, each synthesis has provided valuable insights into the construction of complex molecular architectures. The detailed experimental protocols and the evolution of synthetic strategies outlined in this guide offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, providing a platform for the design of novel analogs and the exploration of the pharmacology of GABA-A receptor modulators.

References

The Convulsant Properties of Picrotoxinin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of picrotoxinin, with a specific focus on its action as a convulsant. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, quantitative pharmacological data, and comprehensive experimental protocols relevant to the study of this potent GABA-A receptor antagonist.

Introduction

This compound is the active component of picrotoxin, a natural compound extracted from the plant Anamirta cocculus. It is a potent central nervous system stimulant and a widely used research tool to induce seizures in experimental models.[1] Its primary mechanism of action involves the non-competitive antagonism of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the brain. By blocking the chloride ion channel of these receptors, this compound reduces inhibitory neurotransmission, leading to neuronal hyperexcitability and convulsive seizures.

Molecular Mechanism of Action

This compound exerts its convulsant effects by binding to a specific site within the pore of the GABA-A receptor chloride channel.[2] This binding allosterically inhibits the flow of chloride ions, even in the presence of GABA.[3] This action is distinct from competitive antagonists that bind to the GABA recognition site. The inhibition of the chloride current leads to a reduction in postsynaptic inhibition, making neurons more susceptible to depolarization and firing, which can culminate in seizure activity.[4]

The OECD has formalized an Adverse Outcome Pathway (AOP) that describes the cascade of events initiated by the binding of a chemical to the picrotoxin site of the GABA-A receptor, leading to epileptic seizures.[4] This pathway highlights the following key events:

-

Molecular Initiating Event: Binding to the picrotoxin site of the ionotropic GABA-A receptor.

-

Key Event 1: Blockage of the GABA-A receptor chloride channel.

-

Key Event 2: Decreased inward chloride conductance.

-

Key Event 3: Reduced postsynaptic inhibition.

-

Key Event 4: Increased neuronal excitability, leading to paroxysmal depolarizing shifts.

-

Adverse Outcome: Epileptic seizures.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the activity of this compound.

Table 1: In Vitro Potency of this compound at GABA-A Receptors

| Receptor Subunit Composition | IC50 (µM) | Cell Type/System | Reference |

| α1β2γ2L | 1.15 | Recombinant | [5] |

| α2β2γ2 | 10.3 ± 1.6 | Recombinant | [5] |

| α3β2γ2 | 5.1 ± 0.7 | Recombinant | [5] |

| α6β2γ2 | 7.2 ± 0.4 | Recombinant | [5] |

| β2γ2 | 0.5 ± 0.05 | Recombinant | [5] |

| General | ~4 | Recombinant (whole-cell patch-clamp) | [6] |

| 5-HT3A (for comparison) | ~30 | HEK293 cells | [7] |

Table 2: In Vivo Lethality of Picrotoxin(in)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Intraperitoneal | 2 | [1] |

| General (Picrotoxin) | Oral | Fatal dose of 20 mg may cause severe poisoning symptoms. | [8] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol details the procedure for recording GABA-activated currents in the presence of this compound using the whole-cell patch-clamp technique in cultured neurons or brain slices.

Materials and Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. The solution should be bubbled with 95% O2/5% CO2 to a pH of 7.4.

-

Intracellular Solution (K-Gluconate based): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to 270-280 mOsm/L.

-

This compound Stock Solution: Prepare a stock solution in DMSO and dilute to the final desired concentration in aCSF on the day of the experiment.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.

Procedure:

-

Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.

-

Pipette Filling: Fill the recording pipette with the intracellular solution.

-

Cell Approach: Under microscopic guidance, approach a target neuron with the recording pipette while applying positive pressure.

-

Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (Giga-ohm) seal.

-

Whole-Cell Configuration: Apply brief, strong suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Recording:

-

Voltage-Clamp Mode: Clamp the cell at a holding potential of -60 to -70 mV.

-

Baseline Recording: Record baseline GABA-activated currents by applying GABA at a known concentration.

-

This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound for a set duration.

-

Post-Picrotoxinin Recording: Record GABA-activated currents in the presence of this compound.

-

-

Data Analysis: Measure the amplitude and decay kinetics of the GABA-activated currents before and after this compound application to determine the inhibitory effect.

In Vivo Seizure Induction and Assessment in Rodents

This protocol outlines the procedure for inducing seizures in mice or rats using this compound and assessing the seizure severity.

Materials and Animals:

-

Animals: Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Wistar).

-

This compound Solution: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO to aid dissolution) for intraperitoneal (i.p.) injection.

-

Observation Arena: A clear, open-field arena for behavioral observation.

-

Video Recording Equipment: To record seizure behaviors for later scoring.

-

(Optional) EEG Recording System: For simultaneous electroencephalographic monitoring.

Procedure:

-

Acclimation: Allow the animals to acclimate to the observation arena for at least 15-30 minutes before injection.

-

Baseline Observation: Record baseline behavior for a few minutes.

-

This compound Administration: Inject the animal with the desired dose of this compound via the intraperitoneal route.

-

Behavioral Observation and Scoring:

-

Immediately after injection, begin continuous observation and video recording for a predefined period (e.g., 30-60 minutes).

-

Score the seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale (see Table 3).

-

-

(Optional) EEG Recording and Analysis:

-

If using EEG, record the brain's electrical activity continuously.

-

Analyze the EEG data for epileptiform discharges, such as spikes, sharp waves, and seizure patterns, correlating them with the observed behaviors.

-

-

Euthanasia: At the end of the observation period, or if the animal exhibits severe, prolonged seizures, euthanize the animal according to approved protocols.

Table 3: Modified Racine Scale for this compound-Induced Seizures in Mice

| Score | Behavioral Manifestation |

| 0 | No behavioral change |

| 1 | Immobility, mouth and facial movements |

| 2 | Head nodding, "wet dog shakes" |

| 3 | Forelimb clonus, partial body clonus |

| 4 | Rearing with forelimb clonus |

| 5 | Rearing and falling with generalized clonic seizures |

| 6 | Tonic-clonic seizures |

| 7 | Tonic extension, leading to death |

Adapted from sources discussing PTZ-induced seizures in mice, which share behavioral similarities.[9][10]

Visualizations

The following diagrams illustrate key aspects of this compound's pharmacology.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. AOP-Wiki [aopwiki.org]

- 3. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adverse Outcome Pathway on binding to the picrotoxin site of ionotropic GABA receptors leading to epileptic seizures in adult brain | OECD [oecd.org]

- 5. Influence of subunit configuration on the interaction of picrotoxin-site ligands with recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.rug.nl [pure.rug.nl]

Picrotoxinin: A Technical Guide to its Non-Competitive Antagonism of GABAa Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of picrotoxinin, a potent non-competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor. This compound serves as a crucial tool in neuroscience research for probing the mechanisms of inhibitory neurotransmission and for the characterization of novel GABAergic modulators. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

Mechanism of Action: A Non-Competitive Channel Blocker

Picrotoxin, and its more active component this compound, exerts its inhibitory effect on GABAa receptors not by competing with the endogenous ligand GABA at its binding site, but by physically blocking the associated chloride ion channel.[1][2] This non-competitive mechanism means that even in the presence of high concentrations of GABA, this compound can prevent the influx of chloride ions that is essential for the hyperpolarization of the neuronal membrane and subsequent inhibitory signaling.[3]

The primary binding site for this compound is located within the transmembrane pore of the GABAa receptor.[3][4] Evidence suggests that it binds to a site near the cytoplasmic end of the channel, effectively acting as a plug and preventing ion conductance.[3] While the predominant view is that of a direct channel blocker, some studies have suggested the possibility of a secondary, allosteric binding site that could contribute to its inhibitory effects.[5] Picrotoxin's action is use-dependent, meaning its blocking effect is more pronounced when the channel is in the open state, as facilitated by GABA binding.[5]

Quantitative Data on this compound Activity

The potency of this compound as a GABAa receptor antagonist has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of this compound required to inhibit 50% of the GABA-induced response. These values can vary depending on the specific GABAa receptor subunit composition and the experimental conditions.

| Compound | Receptor Subunit | Assay Type | IC50 Value (µM) | Reference |

| This compound | α1β2γ2L | Electrophysiology | 1.15 | [6] |

| Picrotoxin | α5β3γ2 | Electrophysiology | 0.8 | [7] |

| Picrotoxin | Rat Hippocampal Astrocytes | Electrophysiology | 2.2 | [7] |

| Picrotoxin | α1/β3/γ2 in HEK 293 cells | Electrophysiology | 13.6 | [8] |

Experimental Protocols

The characterization of this compound's interaction with GABAa receptors relies on a combination of binding and functional assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for the Picrotoxin Site

This protocol describes the methodology to characterize the binding of a radiolabeled ligand to the picrotoxin site on GABAa receptors in brain membrane preparations.[9][10] This assay is crucial for determining the binding affinity (Kd) and the density of binding sites (Bmax) for this compound and other non-competitive antagonists.

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Radioligand (e.g., [3H]dihydrothis compound or [35S]TBPS)

-

Non-specific binding agent (e.g., unlabeled picrotoxin)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein (typically 100-200 µg).

-

For total binding, add the radioligand at increasing concentrations.

-

For non-specific binding, add the radioligand at the same concentrations along with a saturating concentration of unlabeled picrotoxin (e.g., 100 µM).

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Perform Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

-

Electrophysiological Analysis using Patch-Clamp Recording

Whole-cell patch-clamp recording is a powerful technique to directly measure the functional effects of this compound on GABAa receptor-mediated currents in live cells, such as cultured neurons or HEK293 cells expressing specific GABAa receptor subunits.[11][12]

Materials:

-

Cultured neurons or transfected HEK293 cells expressing GABAa receptors

-

External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal solution (for the patch pipette, containing a high concentration of Cl-, e.g., CsCl or KCl, along with HEPES, EGTA, and ATP)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and perfusion system

-

GABA and this compound stock solutions

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy and recording.

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

-

Patch-Clamp Recording:

-

Fabricate a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette resistance should be 3-6 MΩ.

-

Under visual guidance, approach a single cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell membrane at a holding potential of -60 mV or -70 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a baseline recording of the holding current.

-

Apply a known concentration of GABA to the cell using a rapid perfusion system to evoke an inward chloride current (at the specified holding potential).

-

After washing out the GABA, co-apply GABA with increasing concentrations of this compound.

-

Record the current responses to each drug application.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Construct a concentration-response curve for this compound's inhibition of the GABA current.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response equation.

-

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in studying this compound.

GABAA Receptor Signaling and this compound Inhibition

Caption: this compound's non-competitive antagonism of the GABAA receptor signaling pathway.

Experimental Workflow for this compound Characterization

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picrotoxin - Wikipedia [en.wikipedia.org]

- 3. AOP-Wiki [aopwiki.org]

- 4. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sophion.com [sophion.com]

- 8. cellmicrosystems.com [cellmicrosystems.com]

- 9. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]

- 12. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Picrotoxin Complex: A Technical Guide to Picrotoxinin and Picrotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrotoxin, a neurotoxic agent isolated from the plant Anamirta cocculus, is a pivotal tool in neuroscience for probing inhibitory neurotransmission. It is not a single compound but an equimolar complex of two distinct sesquiterpene lactones: the highly active convulsant picrotoxinin and the significantly less potent picrotin .[1] This guide provides an in-depth examination of the chemical nature, mechanism of action, and pharmacological properties of these two components. It details their interactions with primary molecular targets—the GABA-A and glycine receptors—and presents quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate advanced research and drug development efforts.

Chemical Structure and Properties

Picrotoxin is a crystalline plant compound first isolated in 1812.[2] It is a 1:1 molecular complex of this compound (C₁₅H₁₆O₆) and picrotin (C₁₅H₁₈O₇). The crucial structural difference is that picrotin possesses an additional hydroxyl group, making it a hydrate of this compound. This seemingly minor variation accounts for a dramatic difference in biological activity, with this compound being the primary active, toxic component of the complex.[3] this compound is notably unstable in alkaline solutions, which can lead to hydrolysis and a loss of activity.

Table 1: Chemical Properties of Picrotoxin Components

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | C₁₅H₁₆O₆ | 292.28 |

| Picrotin | C₁₅H₁₈O₇ | 310.30 |

Mechanism of Action

Picrotoxin and its components are classical non-competitive antagonists of ligand-gated ion channels, primarily targeting the major inhibitory receptors in the central nervous system (CNS).[3][4]

GABA-A Receptor Antagonism

The principal mechanism of picrotoxin's convulsant effect is the blockade of the γ-aminobutyric acid type A (GABA-A) receptor.

-

Binding Site: Unlike competitive antagonists (e.g., bicuculline) that bind to the GABA recognition site, this compound binds to a distinct site located within the receptor's integral chloride ion channel.[2][3][5] This site is often referred to as the "picrotoxin site" or the non-competitive channel blocker site.

-

Channel Blockade: By binding within the pore, this compound acts as a physical blocker, preventing the influx of chloride ions that normally occurs when GABA activates the receptor.[6] This blockade inhibits the hyperpolarizing (inhibitory) effect of GABA, leading to disinhibition and subsequent neuronal hyperexcitability.

-

Kinetics: The blockade reduces both the frequency of channel openings and the mean open time.[7] Evidence suggests that picrotoxin binds preferentially to an agonist-bound form of the receptor, stabilizing a closed or desensitized state.[2][8]

Glycine Receptor Antagonism

Picrotoxin also acts as an antagonist at glycine receptors (GlyRs), another critical class of inhibitory ligand-gated ion channels, particularly in the brainstem and spinal cord.

-

Subunit Selectivity: The effects are dependent on the GlyR subunit composition. Homomeric α1 GlyRs exhibit similar sensitivity to both this compound and picrotin.[9] In contrast, homomeric α2 and α3 GlyRs are more selectively and potently inhibited by this compound.[9]

-

Mechanism: For α2 homomeric GlyRs, the mechanism involves both competitive and non-competitive components. Picrotoxin can bind to both the open channel state and the fully liganded closed state of the receptor.[8]

Differential Potency

This compound is substantially more potent than picrotin. At GABA-A receptors, picrotin is often described as the "inactive" component, though it retains some activity.[10] this compound's higher potency is also observed at α2 and α3 glycine receptors.[9] This difference is attributed to the structural variation, where picrotin's larger dimethylmethanol group may hinder optimal binding within the ion channel pore compared to this compound's isopropenyl group.[9]

Quantitative Pharmacological Data

The following tables summarize key quantitative metrics for picrotoxin, this compound, and picrotin. IC₅₀ values can vary based on the specific receptor subunit composition and experimental conditions (e.g., agonist concentration).

Table 2: Receptor Inhibition Data (IC₅₀)

| Compound | Target Receptor (Subunit Composition) | IC₅₀ Value (µM) | Reference |

| Picrotoxin | GABA-A Receptor | 0.8 | [11] |

| Picrotoxin | 5-HT₃A Receptor | ~30 | |

| This compound | GABA-A Receptor (α₁β₂γ₂L) | 1.15 | [2] |

| Picrotin | Glycine Receptor (α1) | 37 | |

| Picrotin | Glycine Receptor (α2) | 7 | |

| Picrotin | Glycine Receptor (α1β) | 300 | |

| Picrotin | Glycine Receptor (α2β) | 50 |

Table 3: Toxicological Data

| Compound | Test | Value | Species/Route | Reference |

| Picrotoxin | LD₅₀ | 15 mg/kg | Mouse / Oral | [7] |

| Picrotoxin | LDLo | 0.357 mg/kg | Human / Oral | [2] |

LDLo (Lowest Published Lethal Dose)

Signaling Pathways and Logical Relationships

Experimental Protocols

Radioligand Binding Assay for the Picrotoxin Site

This protocol is used to characterize the binding affinity of compounds for the picrotoxin site on the GABA-A receptor.

-

Objective: To determine the binding affinity (Kᵢ) and density of binding sites (Bₘₐₓ) for the picrotoxin site using competitive and saturation binding assays.

-

Materials:

-

Radioligand: e.g., [³⁵S]TBPS (t-butylbicyclophosphorothionate) or [³H]dihydrothis compound.

-

Tissue Preparation: Rat or mouse brain membranes (cortex, cerebellum).

-

Assay Buffer: e.g., 50 mM Tris-HCl buffer.

-

Test compounds (this compound, picrotin, etc.) and a non-specific binding control.

-

Glass fiber filters and a cell harvester for separation.

-

Scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue in cold buffer and prepare a crude membrane pellet via centrifugation. Resuspend the pellet in fresh assay buffer.

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand.

-

For Competition Assays: Add varying concentrations of the unlabeled test compound (e.g., this compound).

-

For Saturation Assays: Add varying concentrations of the radioligand.

-

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can be converted to a Kᵢ value.

-

For saturation assays, plot specific binding against the radioligand concentration to determine the K₋ and Bₘₐₓ via Scatchard analysis.

-

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the functional effect of this compound and picrotin on receptor-mediated ion currents.

-

Objective: To quantify the inhibition of GABA- or glycine-activated chloride currents by the test compounds.

-

Materials:

-

Cell Preparation: Xenopus oocytes or a mammalian cell line (e.g., HEK293, N2a) transiently transfected with cDNAs for the desired receptor subunits (e.g., GABA-A α₁, β₂, γ₂). Alternatively, primary neuronal cultures or acute brain slices can be used.

-

Solutions: External solution (e.g., artificial cerebrospinal fluid), internal pipette solution with a high chloride concentration.

-

Agonists (GABA, glycine) and antagonists (this compound, picrotin).

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

-

Methodology:

-

Cell Preparation: Culture and transfect cells 24-48 hours before the experiment. For brain slices, prepare acute slices from the brain region of interest.

-

Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane. Then, apply gentle suction to rupture the membrane patch, gaining electrical access to the cell interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

-

Agonist Application: Apply a known concentration of agonist (e.g., GABA) to the cell using a perfusion system. This will activate the receptors and elicit an inward chloride current (given the symmetrical chloride concentrations).

-

Antagonist Application: Co-apply the test compound (this compound or picrotin) with the agonist, or pre-apply the antagonist before agonist application, to measure its inhibitory effect on the current.

-

Data Recording: Record the amplitude and kinetics of the ion currents before, during, and after drug application.

-

Data Analysis: Measure the percentage of inhibition of the peak current at various antagonist concentrations. Plot a dose-response curve to calculate the IC₅₀ for the functional blockade.

-

Conclusion

The picrotoxin complex, comprising the potent this compound and its less active analogue picrotin, remains an indispensable pharmacological tool. Its well-characterized, non-competitive channel-blocking mechanism at GABA-A and glycine receptors provides a clear method for isolating and studying inhibitory circuits within the nervous system. A thorough understanding of the distinct properties of this compound and picrotin, supported by robust quantitative data and standardized experimental protocols, is essential for researchers leveraging these compounds to investigate synaptic physiology and for professionals exploring the therapeutic potential of modulating inhibitory receptor function.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Research Portal [research.usc.edu.au]

- 6. Mechanisms for picrotoxin block of alpha2 homomeric glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A proposed structural basis for this compound and picrotin binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine receptor subunit composition alters the action of GABA antagonists | Visual Neuroscience | Cambridge Core [cambridge.org]

- 9. sophion.com [sophion.com]

- 10. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relative picrotoxin insensitivity distinguishes ionotropic GABA receptor-mediated IPSCs in hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Role of Picrotoxinin in GABAA Receptor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrotoxinin, a potent convulsant and the active component of picrotoxin, has been an indispensable tool in neuroscience for decades.[1][2] Isolated from the plant Anamirta cocculus, its primary mechanism of action is the non-competitive antagonism of γ-aminobutyric acid type A (GABAA) receptors, the principal mediators of fast inhibitory neurotransmission in the mammalian central nervous system.[3][4] By blocking the chloride ionophore of the GABAA receptor, this compound disinhibits neuronal circuits, leading to hyperexcitability and seizures.[5][6] This technical guide provides a foundational literature review of this compound research, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Mechanism of Action: Non-competitive Antagonism of GABAA Receptors

This compound exerts its effects by binding to a site within the pore of the GABAA receptor chloride channel, physically obstructing the flow of chloride ions.[5][7] This action is non-competitive, meaning it does not compete with GABA for its binding site on the receptor.[3] Instead, it allosterically modulates the receptor's function. Evidence suggests that this compound acts as an open-channel blocker, meaning it enters and blocks the channel when it is in the open state, induced by GABA binding.[8] There is also research indicating a possible secondary binding site for picrotoxin at the interface between the ligand-binding and transmembrane domains of the GABAA receptor.[9][10][11]

The GABAA receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological properties.[3] this compound's antagonistic action leads to a reduction in the frequency and mean open time of the chloride channel, thereby diminishing the inhibitory postsynaptic current.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational this compound research, providing a comparative overview of its potency and effects across different experimental conditions.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 1.15 µM | α1β2γ2L GABAA Receptor | [12] |

| IC50 | 0.6 ± 0.1 µM | Human homomeric GABAρ1 Receptor (at GABA EC50) | [9] |

| IC50 | 2.2 µM | GABAA Receptor (in the presence of 1mM GABA) | [13] |

| EC50 (GABA) | Control: 1.0 ± 0.1 µM | Human homomeric GABAρ1 Receptor | [9] |

| EC50 (GABA) | + 1 µM Picrotoxin: 2.1 ± 0.3 µM | Human homomeric GABAρ1 Receptor | [9] |

| EC50 (GABA) | + 10 µM Picrotoxin: 6.8 ± 0.1 µM | Human homomeric GABAρ1 Receptor | [9] |

| EC50 (GABA) | + 100 µM Picrotoxin: 8.6 ± 1.0 µM | Human homomeric GABAρ1 Receptor | [9] |

Table 1: Inhibitory and Modulatory Concentrations of this compound

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 15 mg/kg | Mouse | [6] |

| LDLo (Lowest Reported Lethal Dose) | 0.357 mg/kg | Not Specified | [5] |

Table 2: Toxicity Data for Picrotoxin

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in this compound research.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including GABAA receptors, expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

- Oocytes are surgically removed from a female Xenopus laevis frog.

- The follicular membrane is enzymatically removed using collagenase.

- Complementary RNA (cRNA) encoding the desired GABAA receptor subunits is injected into the oocyte cytoplasm.

- Injected oocytes are incubated for 2-4 days to allow for receptor expression.

2. Electrophysiological Recording:

- An oocyte expressing the GABAA receptors is placed in a recording chamber continuously perfused with a Ringer's solution (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).[5]

- Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

- The membrane potential is clamped at a holding potential, typically -70 mV.[5]

- GABA-containing solution is perfused to activate the GABAA receptors, and the resulting chloride current is recorded.

- This compound is then co-applied with GABA to measure its inhibitory effect on the GABA-induced current. Dose-response curves can be generated by applying a range of this compound concentrations.[9]

Radioligand Binding Assay

This method is used to characterize the binding of ligands to receptors. For the this compound binding site, radiolabeled ligands such as [3H]dihydrothis compound are often used.[14]

1. Membrane Preparation:

- Rat forebrains are dissected and homogenized in a buffered solution.

- The homogenate is centrifuged to pellet the cell membranes.

- The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

- Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., [3H]dihydrothis compound).

- For competition assays, increasing concentrations of unlabeled this compound or other test compounds are included in the incubation mixture.

- The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

- The filters are washed to remove unbound radioligand.

- The amount of radioactivity on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

- Saturation assays , where increasing concentrations of the radioligand are used, allow for the determination of the maximal number of binding sites (Bmax) and the dissociation constant (Kd).

- Competition assays are used to determine the inhibitory constant (Ki) of unlabeled ligands, which reflects their binding affinity. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in this compound research.

References

- 1. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two-electrode voltage-clamp technique [bio-protocol.org]

- 6. Characterization of the picrotoxin site of GABAA receptors. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Picrotoxin accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 14. journals.physiology.org [journals.physiology.org]

Methodological & Application

Picrotoxinin in Neuroscience: Application Notes and Protocols for Seizure Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of picrotoxinin, a potent convulsant, in establishing and characterizing seizure models for neuroscience research. This compound serves as a valuable tool for investigating the mechanisms of epilepsy, screening potential anticonvulsant compounds, and studying the fundamental processes of neuronal excitability.

Introduction to this compound

Picrotoxin, and its active component this compound, is a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as GABA, this compound acts as a channel blocker, physically obstructing the chloride ionophore of the GABA-A receptor.[1][2] This blockade of inhibitory neurotransmission leads to neuronal hyperexcitability and the induction of seizure-like activity, making it a widely used agent in epilepsy research.[2][3]

Mechanism of Action: GABAA Receptor Antagonism

The primary mechanism of this compound-induced seizures is the disruption of GABAergic inhibition. GABA is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor opens an integral chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential.

This compound physically blocks this chloride channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1][2] This non-competitive antagonism effectively silences inhibitory signals, resulting in a state of disinhibition and excessive neuronal firing that manifests as seizures.

Quantitative Data Summary

The following tables summarize quantitative data for the application of this compound in various seizure models.

Table 1: In Vitro this compound Concentrations for Seizure Induction

| Preparation | Species | This compound Concentration | Observed Effect | Reference(s) |

| Hippocampal Slices | Mouse | 1 - 100 µM | Seizure-like responses | [4][5][6] |

| Entorhinal Cortex Slices | Rat | 100 µM (saturated) | Seizure events | [7] |

| Primary Cortical Neurons (MEA) | Rat | Not specified, but used as a seizurogenic compound | Increased mean firing rate and network bursts | [8] |

Table 2: In Vivo this compound Dosages for Seizure Induction